![molecular formula C7H9N5O B12599315 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 871253-79-1](/img/structure/B12599315.png)
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The presence of methoxy and dimethyl groups further enhances its chemical properties and reactivity .
Preparation Methods
The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves several steps. One common method starts with the sulfone precursor, which is dissolved in absolute methanol. Metal sodium is then added to the solution, and the reaction mixture is heated at reflux for 30 minutes. After the reaction is complete, the product is purified using column chromatography with chloroform as the eluent. This method yields the compound in high purity and yield .
Chemical Reactions Analysis
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include sodium methoxide and metal sodium. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of O- and N-alkyl derivatives .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used for structure-activity relationship studies to understand the effects of different substituents on its reactivity and properties. In biology and medicine, derivatives of this compound have shown antimicrobial and antitumor activities, making it a promising candidate for drug development. Additionally, its unique structure makes it useful in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with various molecular targets. The compound’s antimicrobial and antitumor activities are attributed to its ability to interfere with essential biological processes in microorganisms and cancer cells. For instance, it can inhibit the growth of certain bacteria and cancer cells by disrupting their metabolic pathways .
Comparison with Similar Compounds
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar fused ring system but differ in their substituents and specific ring structures.
Properties
CAS No. |
871253-79-1 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-methoxy-1,3-dimethylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5O/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3 |
InChI Key |
UYASAMOGGNJIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
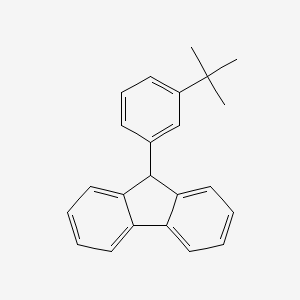
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)

![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
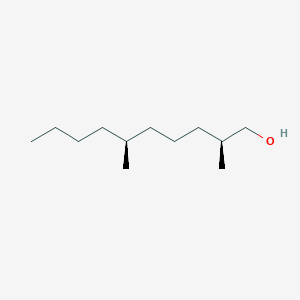
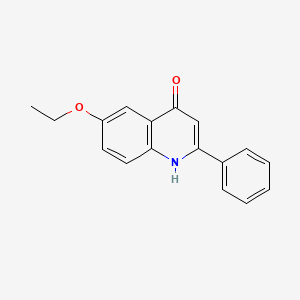
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
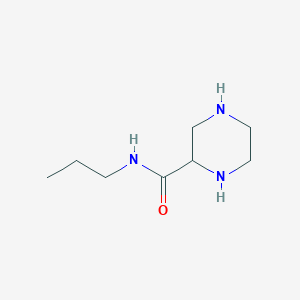
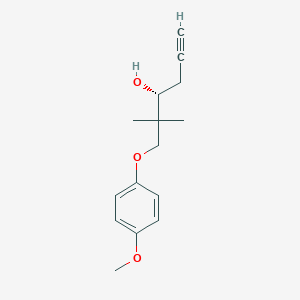
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
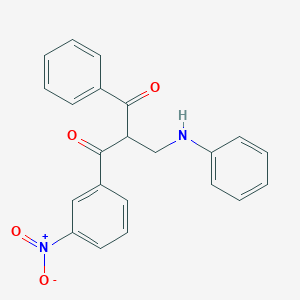
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)
